molecular formula C19H26N2O3 B1528042 tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-91-5

tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

Cat. No. B1528042
CAS RN: 1160247-91-5
M. Wt: 330.4 g/mol
InChI Key: BPXAKAVXORPYFV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C19H26N2O3 . It has a molecular weight of 330.4 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3,(H,20,22) .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

One notable application involves the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, where the compound serves as a key intermediate. This research outlines a streamlined synthesis process for generating N-2 tert-butyl pyrazolospirolactam core, essential for the development of novel acetyl-CoA carboxylase inhibitors. This process demonstrates the compound's role in facilitating the synthesis of molecules with potential therapeutic applications, particularly in the treatment of diseases associated with lipid metabolism disorders (Huard et al., 2012).

Synthesis of Methyl-substituted Tetrahydrospiropiperidines

Another research application is found in the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines), where the compound is utilized to achieve intramolecular cyclization. This process emphasizes the compound's ability to facilitate the creation of structurally complex molecules with potential relevance in drug discovery and chemical biology research (Kuznetsov et al., 1991).

Development of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine]

The synthesis of N-Boc-1,2,3,5-tetrahydro spiro[benzo[c]azepine-4,2-piperidine] showcases another application, highlighting the compound's role in the development of novel chemical entities through nucleophilic substitution, cyano-reduction, and cyclization reactions. This research underscores the compound's utility in synthesizing new chemical entities with potential applications in medicinal chemistry and pharmaceutical research (Wang Qian-y, 2015).

properties

IUPAC Name

tert-butyl 3-oxospiro[2,5-dihydro-1H-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)13-20-16(19)22/h4-7H,8-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXAKAVXORPYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

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